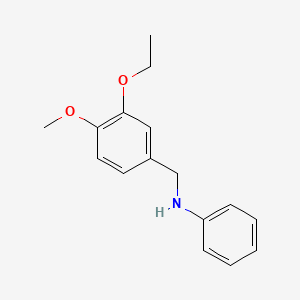
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is a synthetic compound used in scientific research. It is a member of the acrylamide family of compounds and is known for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is not fully understood. It is believed to act by inhibiting certain enzymes and proteins involved in disease processes. It may also have an effect on the immune system and cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. It may also have an effect on the cardiovascular system and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide in lab experiments include its potential therapeutic properties, its ability to inhibit specific enzymes and proteins, and its use as a tool compound in drug discovery. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide. These include further studies on its mechanism of action, potential therapeutic applications, and its use as a tool compound in drug discovery. Additionally, research could focus on developing new derivatives of this compound with enhanced properties and fewer side effects.
Conclusion:
In conclusion, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is a synthetic compound with potential therapeutic properties. It has been used in various scientific research studies and has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide involves the reaction of 4-fluoroaniline, 4-methoxy-3-methylbenzaldehyde, and acrylonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile and is heated under reflux conditions. The resulting product is purified by recrystallization to obtain a white powder.
Applications De Recherche Scientifique
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide has been used in various scientific research studies. It has been shown to have potential therapeutic properties in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound in the study of protein-protein interactions and drug discovery.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-9-13(3-8-17(12)23-2)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIUWTXIAGUNC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5822865.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)


![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)





![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)


![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)